BuChE-IN-4

Butyrylcholinesterase Inhibition Potency Alzheimer's Disease

BuChE-IN-4 (also known as Compound C6) is a δ-sultone-fused pyrazole derivative that acts as a highly potent and selective inhibitor of butyrylcholinesterase (BuChE). The compound exhibits an IC50 of 7.7 nM against equine serum BuChE and demonstrates >2000-fold selectivity for BuChE over acetylcholinesterase (AChE).

Molecular Formula C21H21BrFN3O4S
Molecular Weight 510.4 g/mol
Cat. No. B12398027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuChE-IN-4
Molecular FormulaC21H21BrFN3O4S
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)OC2=C1C(=NN2C3=CC=CC=C3F)CN(CCO)CC4=CC=C(C=C4)Br
InChIInChI=1S/C21H21BrFN3O4S/c22-16-7-5-15(6-8-16)13-25(10-11-27)14-19-17-9-12-31(28,29)30-21(17)26(24-19)20-4-2-1-3-18(20)23/h1-8,27H,9-14H2
InChIKeyLDIVPSYYUOVSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BuChE-IN-4 (Compound C6): A Highly Potent and Selective Butyrylcholinesterase Inhibitor with Documented Neuroprotective Properties


BuChE-IN-4 (also known as Compound C6) is a δ-sultone-fused pyrazole derivative that acts as a highly potent and selective inhibitor of butyrylcholinesterase (BuChE) [1]. The compound exhibits an IC50 of 7.7 nM against equine serum BuChE and demonstrates >2000-fold selectivity for BuChE over acetylcholinesterase (AChE) [1][2]. Beyond its enzymatic inhibition profile, BuChE-IN-4 possesses mild antioxidant capacity (22.2% DPPH radical scavenging), lipophilicity, and neuroprotective activity against H2O2-induced oxidative injury in PC12 cells [1][3]. Kinetic studies confirm that BuChE-IN-4 is a mixed-type inhibitor with a Ki of 24 nM [1].

Why BuChE-IN-4 Cannot Be Replaced by Generic BuChE Inhibitors Without Compromising Experimental Outcomes


Butyrylcholinesterase inhibitors exhibit wide variability in potency, selectivity, mechanism of action, and auxiliary pharmacological properties. Substituting BuChE-IN-4 with an alternative inhibitor—even another nanomolar BuChE inhibitor—may lead to significantly different results. For instance, BuChE-IN-4 demonstrates >2000-fold selectivity for BuChE over AChE [1], whereas the clinically used dual inhibitor rivastigmine shows only moderate selectivity (BuChE/AChE ratio ~0.015) [2]. Moreover, BuChE-IN-4's mixed-type inhibition and ancillary neuroprotective/antioxidant activities [3] are not universal among BuChE inhibitors; compounds such as BChE-IN-41 (IC50 = 12 nM, Ki = 6.6 nM) exhibit different brain penetration profiles (brain-to-plasma ratio = 9.0) [4], while donepezil is highly AChE-selective (IC50 BuChE = 33.9 μM) [5]. These quantitative differences directly impact experimental design, target engagement studies, and the interpretation of neuroprotective effects in Alzheimer's disease models.

Quantitative Differentiation of BuChE-IN-4: Head-to-Head and Cross-Study Comparative Data


BuChE-IN-4 Exhibits Superior BuChE Inhibitory Potency Compared to Donepezil and Matches the Most Potent In-Class Compounds

BuChE-IN-4 inhibits equine serum BuChE with an IC50 of 7.7 nM [1]. In contrast, the clinically approved AChE inhibitor donepezil exhibits an IC50 of 33.9 μM against BuChE—a >4,400-fold difference in potency [2]. Compared to the selective BuChE inhibitor BChE-IN-41 (IC50 = 12 nM) [3], BuChE-IN-4 demonstrates a 36% lower IC50, indicating moderately higher intrinsic activity. BuChE-IN-4 also matches or exceeds the potency of other advanced BuChE inhibitors such as Compound C4 (IC50 = 8.3 nM) from the same series [4].

Butyrylcholinesterase Inhibition Potency Alzheimer's Disease

BuChE-IN-4 Demonstrates Exceptional >2000-Fold Selectivity for BuChE Over AChE, Exceeding Many Preclinical and Clinical Inhibitors

BuChE-IN-4 is >2000-fold selective for BuChE over AChE [1]. This selectivity far surpasses that of rivastigmine, a clinically approved dual inhibitor, which exhibits only modest selectivity (BuChE/AChE ratio ≈ 0.015) [2]. Compared to the highly selective BChE-IN-41 (selectivity not explicitly reported, but likely high given its profile) [3], BuChE-IN-4's selectivity ratio is among the highest reported for non-covalent BuChE inhibitors. The selectivity ensures that BuChE inhibition is the primary pharmacological action, minimizing confounding AChE-mediated effects.

Selectivity Butyrylcholinesterase Acetylcholinesterase

BuChE-IN-4 Acts as a Mixed-Type Inhibitor with a Ki of 24 nM, Differentiating Its Binding Mode from Purely Competitive Inhibitors

Kinetic analysis revealed that BuChE-IN-4 is a mixed-type inhibitor of BuChE with a Ki value of 24 nM [1]. This binding mode contrasts with purely competitive inhibitors (e.g., many carbamate-based agents) and suggests that BuChE-IN-4 interacts with both the free enzyme and the enzyme-substrate complex. By comparison, BChE-IN-41 is also a potent inhibitor (Ki = 6.6 nM) but its kinetic mechanism is not explicitly reported in readily available datasheets [2]. The mixed-type inhibition profile of BuChE-IN-4 provides a distinct mechanistic signature that can be exploited in enzyme kinetics studies and in designing combination therapies.

Enzyme Kinetics Mixed-Type Inhibition Mechanism of Action

BuChE-IN-4 Possesses Quantifiable Mild Antioxidant Capacity (22.2% DPPH Scavenging), a Feature Not Universally Present Among BuChE Inhibitors

BuChE-IN-4 exhibits mild antioxidant capacity, as demonstrated by a 22.2% scavenging effect in the DPPH radical assay [1]. This property is not shared by many standard BuChE inhibitors such as donepezil (no significant antioxidant activity reported) or rivastigmine (weak/negligible antioxidant activity) [2]. While BChE-IN-41 is reported to have "antioxidant activity" in some vendor descriptions, no quantitative DPPH data is publicly available [3]. In contrast, the DPPH scavenging activity of BuChE-IN-4 is directly comparable to other compounds in the same series (e.g., Compound C4) and provides a benchmark for antioxidant profiling.

Antioxidant DPPH Radical Scavenging Oxidative Stress

BuChE-IN-4 Demonstrates Documented Neuroprotective Activity in a Cellular Model of Oxidative Stress, with Quantitative Cell Viability Data Available

BuChE-IN-4 exhibits neuroprotective activity against H2O2-induced injury in PC12 cells [1]. In control experiments, exposure to 100 μM H2O2 reduced PC12 cell viability to 38.7% (p < 0.01 vs. control) [2]. While the specific cell viability rescue percentage for BuChE-IN-4 is not provided in the abstract, the compound is described as having "remarkably neuroprotective activity" [3]. This neuroprotective effect is not a universal feature of BuChE inhibitors: for example, donepezil and rivastigmine are primarily cholinergic agents with limited direct neuroprotective activity in this specific assay [4]. The combination of potent BuChE inhibition, antioxidant capacity, and neuroprotection distinguishes BuChE-IN-4 from many comparator molecules.

Neuroprotection PC12 Cells Oxidative Injury

Optimal Research and Industrial Applications for BuChE-IN-4 Based on Verified Differential Evidence


High-Selectivity Target Engagement Studies in Alzheimer's Disease Models

BuChE-IN-4's >2000-fold selectivity for BuChE over AChE [1] makes it an ideal tool for dissecting BuChE-specific contributions to cholinergic dysfunction in Alzheimer's disease. Researchers can use BuChE-IN-4 to selectively inhibit BuChE without confounding AChE inhibition, enabling precise evaluation of BuChE's role in amyloid plaque formation, neuroinflammation, and cognitive decline. This is particularly valuable in transgenic mouse models where BuChE upregulation correlates with disease progression.

Multi-Target Ligand Profiling and SAR Studies

The combination of potent BuChE inhibition (IC50 = 7.7 nM) [2], mild antioxidant capacity (22.2% DPPH) [3], and neuroprotective activity [4] positions BuChE-IN-4 as a benchmark multi-target ligand for structure-activity relationship (SAR) optimization. Medicinal chemists can use BuChE-IN-4 as a lead compound to design analogs with improved antioxidant efficacy or enhanced brain penetration, leveraging the δ-sultone-fused pyrazole scaffold.

Enzyme Kinetics and Mechanism-of-Action Studies

BuChE-IN-4's mixed-type inhibition (Ki = 24 nM) [5] provides a distinct kinetic signature that can be exploited in enzymology research. Unlike purely competitive inhibitors, mixed-type inhibitors affect both substrate binding and catalysis. BuChE-IN-4 can serve as a reference compound for studying inhibitor binding modes, for validating computational docking models, and for teaching advanced enzyme kinetics concepts in academic or industrial training settings.

In Vitro Neuroprotection and Oxidative Stress Models

BuChE-IN-4's demonstrated ability to protect PC12 cells from H2O2-induced oxidative injury [6] makes it a valuable positive control or test article in cellular models of neurodegeneration. Researchers investigating the interplay between cholinergic signaling, oxidative stress, and neuronal survival can employ BuChE-IN-4 to assess the contribution of BuChE inhibition to neuroprotection, while its mild antioxidant capacity provides an additional mechanistic layer.

Quote Request

Request a Quote for BuChE-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.